2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N2O. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminobenzoxazole with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Time: Optimized to ensure complete conversion of reactants.
Purification: Techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides like chlorine (Cl2) or bromine (Br2) under basic conditions.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride
- 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride stands out due to its specific reactivity and stability, making it suitable for a wide range of applications. Its unique structure allows for versatile chemical modifications, enhancing its utility in various research fields.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFURSXNEDZWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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